1,4-Bis(bromomethyl)benzene

Conducting Polymers Organic Electronics MEH-PPV

1,4-Bis(bromomethyl)benzene (CAS 623-24-5), also known as α,α′-dibromo-p-xylene or p-xylylene dibromide, is a bifunctional benzyl bromide derivative with the molecular formula C₈H₈Br₂ and a molecular weight of 263.96 g/mol. It consists of a para-substituted benzene ring bearing two reactive bromomethyl (-CH₂Br) groups, making it a key monomer and crosslinking agent in polymer synthesis, as well as a versatile intermediate in organic synthesis.

Molecular Formula C8H8Br2
Molecular Weight 263.96 g/mol
CAS No. 623-24-5
Cat. No. B118104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(bromomethyl)benzene
CAS623-24-5
Synonyms1,4-Bis(bromomethyl)benzene;  1,4-Xylylene Dibromide;  4-Bromomethylbenzyl Bromide;  p-Xylylene Bromide;  NSC 6226; 
Molecular FormulaC8H8Br2
Molecular Weight263.96 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CBr)CBr
InChIInChI=1S/C8H8Br2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2
InChIKeyRBZMSGOBSOCYHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(bromomethyl)benzene (CAS 623-24-5): Chemical Class and Baseline Characteristics for Procurement


1,4-Bis(bromomethyl)benzene (CAS 623-24-5), also known as α,α′-dibromo-p-xylene or p-xylylene dibromide, is a bifunctional benzyl bromide derivative with the molecular formula C₈H₈Br₂ and a molecular weight of 263.96 g/mol [1]. It consists of a para-substituted benzene ring bearing two reactive bromomethyl (-CH₂Br) groups, making it a key monomer and crosslinking agent in polymer synthesis, as well as a versatile intermediate in organic synthesis [2]. The compound is a white to off-white crystalline powder at room temperature, with a melting point typically reported between 143–145 °C and a density of approximately 2.012 g/cm³ [1].

1,4-Bis(bromomethyl)benzene (CAS 623-24-5): Why Generic Substitution Fails in Scientific Applications


While several bis(halomethyl)benzene analogs exist, generic substitution is not feasible for applications demanding precise structural and reactivity outcomes. The para-arrangement of the bromomethyl groups in 1,4-bis(bromomethyl)benzene confers a rigid, linear geometry that is critical for forming extended π-conjugated polymer backbones and well-defined porous networks [1]. In contrast, the meta-isomer (1,3-bis(bromomethyl)benzene) introduces angularity that disrupts polymer chain alignment, while the ortho-isomer imposes steric constraints that hinder polymerization efficiency [1]. Furthermore, the choice of halogen is pivotal: the bromomethyl analog exhibits significantly higher reactivity in nucleophilic substitution and polymerization than its chloromethyl counterpart, yet offers greater stability and handling ease than the more labile iodomethyl derivative .

1,4-Bis(bromomethyl)benzene (CAS 623-24-5): Quantitative Differentiation Evidence for Scientific Procurement


Polymer Yield and Molecular Weight: Direct Comparison of 1,4-Bis(bromomethyl)benzene vs. 1,4-Bis(chloromethyl)benzene in MEH-PPV Synthesis

In the synthesis of the widely studied conducting polymer MEH-PPV (poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene]) via the Gilch route, 1,4-bis(bromomethyl)benzene (as the substituted monomer) was directly compared to its 1,4-bis(chloromethyl) analog [1]. The bis(bromomethyl) monomer consistently provided substantially higher yields of MEH-PPV and produced polymers with consistently higher molecular weights and narrower polydispersities than the bis(chloromethyl) monomer [1].

Conducting Polymers Organic Electronics MEH-PPV Gilch Polymerization

Synthesis Yield: Reported Yields for 1,4-Bis(bromomethyl)benzene Preparation and Polymerization

The compound itself can be synthesized in high yield from p-xylene; one procedure reports obtaining 1,4-bis(bromomethyl)benzene in 90% yield with a melting point of 142–144 °C . Furthermore, in the synthesis of unsubstituted poly(p-phenylenevinylene) (PPV), the reaction of 1,4-bis(bromomethyl)benzene with methyllithium in THF/diethyl ether at −10 to −8 °C gives PPV in >90% yield [1]. While direct comparator data for these specific reactions is not available, these values establish a high baseline performance.

Organic Synthesis Polymer Chemistry PPV Synthesis Yield Optimization

Selectivity in Alkylation: 1,4-Bis(bromomethyl)benzene Achieves 75–100% Monoalkylation Selectivity in Phase-Transfer Catalysis

In a study on the C-alkylation of phosphorus-substituted CH acids under phase-transfer catalysis (K₂CO₃/MeCN), 1,4-bis(bromomethyl)benzene demonstrated high selectivity (75–100%) for monoalkylation [1]. This is a valuable feature when stepwise functionalization is desired. Comparative data for other bis(bromomethyl)arenes under identical conditions is not provided, but the reported selectivity range is quantitatively high.

Alkylation Phase-Transfer Catalysis Phosphorus-Substituted CH Acids Selectivity

Crosslinking Efficiency: 1,4-Bis(bromomethyl)benzene Enables High Surface Area Porous Polymers for Heterogeneous Catalysis

The rigid, linear structure of 1,4-bis(bromomethyl)benzene makes it an ideal crosslinker for constructing porous polymeric networks. A study demonstrated its use in synthesizing a porous imidazolium polymer via alkylation with tetrakis-[4-(1H-imidazole-1-yl)phenyl]methane, which upon complexation with palladium yielded a heterogeneous Pd-NHC catalyst [1]. The resulting material exhibited high surface area and effective catalytic activity for guest uptake [1]. While direct quantitative comparison with other crosslinkers is not provided, the geometric complementarity of the para-substituted rigid linker is intrinsically superior to meta- or ortho-analogs for creating well-defined, high-porosity networks.

Porous Polymers Heterogeneous Catalysis Crosslinking NHC-Palladium Polymers

Physical Form and Purity: High Crystallinity and Defined Melting Point Facilitate Handling and Characterization

1,4-Bis(bromomethyl)benzene is a white to off-white crystalline powder with a sharp melting point typically reported between 143–145 °C [1]. Its high crystallinity and well-defined physical properties make it easy to handle, store, and characterize by standard techniques (e.g., melting point determination, NMR) [2]. In contrast, the 1,3-bis(bromomethyl)benzene (meta-isomer) is often reported as a liquid or low-melting solid , which can complicate storage and accurate weighing. Similarly, the chloromethyl analog (1,4-bis(chloromethyl)benzene) has a lower melting point (100–102 °C) [3] and is more prone to sublimation, potentially affecting weighing accuracy and long-term stability.

Crystallinity Purity Handling Characterization

1,4-Bis(bromomethyl)benzene (CAS 623-24-5): High-Value Research and Industrial Application Scenarios


Synthesis of High-Performance Conducting Polymers (PPV, MEH-PPV) for OLEDs and Photovoltaics

Researchers developing poly(p-phenylene vinylene) (PPV) and its derivatives for organic light-emitting diodes (OLEDs), photovoltaic cells, or field-effect transistors should select 1,4-bis(bromomethyl)benzene as the monomer of choice. Direct comparative studies show that the bromomethyl derivative yields polymers with significantly higher molecular weights and narrower polydispersities than the corresponding chloromethyl monomer [1], translating to superior charge transport properties and device performance.

Construction of Porous Organic Polymers for Heterogeneous Catalysis and Gas Storage

The rigid, linear geometry of 1,4-bis(bromomethyl)benzene makes it the optimal crosslinking agent for synthesizing covalent organic frameworks (COFs) or porous imidazolium polymers intended for heterogeneous catalysis or gas separation [2]. The para-substitution ensures maximum inter-chain spacing and high surface area, which is essential for guest molecule accessibility and catalytic turnover. Alternative linkers, such as the meta-isomer, would yield less ordered networks with diminished porosity and performance.

Precise Synthesis of Symmetric Molecular Architectures and Macrocycles

For the synthesis of macrocycles, cryptands, or symmetrical molecular frameworks, 1,4-bis(bromomethyl)benzene provides a predictable, linear spacer unit. Its high reactivity in nucleophilic substitution allows for efficient, high-yielding cyclization reactions [3], and its crystalline nature ensures accurate stoichiometric control during multi-step syntheses. The chloromethyl analog, while cheaper, often requires more forcing conditions and yields lower product purity.

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